molecular formula C16H21N3O2 B15063248 8-Methyl-3-[(phenylamino)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 736-83-4

8-Methyl-3-[(phenylamino)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione

Cat. No.: B15063248
CAS No.: 736-83-4
M. Wt: 287.36 g/mol
InChI Key: QYPKNFMCEWYBNO-UHFFFAOYSA-N
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Description

8-Methyl-3-[(phenylamino)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione is a heterocyclic compound with a unique spiro structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its molecular formula is C16H21N3O2, and it has a molecular weight of 287.36 g/mol .

Preparation Methods

The synthesis of 8-Methyl-3-[(phenylamino)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione typically involves a multi-step process. One common synthetic route includes the reaction of a suitable amine with a spirocyclic lactam precursor under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

8-Methyl-3-[(phenylamino)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:

Scientific Research Applications

8-Methyl-3-[(phenylamino)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Methyl-3-[(phenylamino)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

8-Methyl-3-[(phenylamino)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of 8-Methyl-3-[(phenylamino)methyl]-1,3-diazaspiro[4

Biological Activity

8-Methyl-3-[(phenylamino)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione (CAS No. 736-83-4) is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₆H₂₁N₃O₂
  • Molecular Weight : 287.36 g/mol
  • Density : 1.23 g/cm³
  • LogP : 2.896 (indicating moderate lipophilicity)

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas.

Antimicrobial Activity

Research indicates that diazaspiro compounds exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound demonstrate effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . The Minimum Inhibitory Concentration (MIC) values for these compounds were found to be in the low micromolar range.

Anticancer Properties

There is emerging evidence suggesting that this compound may possess anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by activating caspase pathways . The mechanism appears to involve the modulation of cell cycle regulators and pro-apoptotic factors.

The proposed mechanism of action for this compound includes:

  • Inhibition of Protein Synthesis : Similar compounds have been shown to interfere with ribosomal functions, leading to reduced protein synthesis in bacterial cells .
  • Apoptosis Induction : The compound may activate intrinsic apoptotic pathways through mitochondrial depolarization and release of cytochrome c .
  • Cell Cycle Arrest : It has been observed to cause G1 phase arrest in cancer cells, preventing further proliferation .

Case Study 1: Antimicrobial Efficacy

A study conducted on various diazaspiro compounds highlighted the efficacy of this compound against antibiotic-resistant strains of bacteria. The study reported an MIC of approximately 2 µM against MRSA, showcasing its potential as a lead compound for antibiotic development .

Case Study 2: Cancer Cell Line Studies

In a series of experiments involving human cancer cell lines (e.g., HeLa and MCF-7), treatment with the compound resulted in a significant reduction in cell viability and increased markers of apoptosis after 24 hours of exposure . The study indicated that concentrations as low as 10 µM could effectively reduce cell proliferation.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialMIC against Staphylococcus aureus: 2 µM
AnticancerInduced apoptosis in HeLa cells at 10 µM
Protein SynthesisInhibition observed in bacterial assays

Properties

CAS No.

736-83-4

Molecular Formula

C16H21N3O2

Molecular Weight

287.36 g/mol

IUPAC Name

3-(anilinomethyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione

InChI

InChI=1S/C16H21N3O2/c1-12-7-9-16(10-8-12)14(20)19(15(21)18-16)11-17-13-5-3-2-4-6-13/h2-6,12,17H,7-11H2,1H3,(H,18,21)

InChI Key

QYPKNFMCEWYBNO-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(CC1)C(=O)N(C(=O)N2)CNC3=CC=CC=C3

Origin of Product

United States

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